[2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride

Lipophilicity Drug Design ADME Prediction

[2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride (CAS 1439899-04-3) is a pyrimidine-derivative building block featuring a cyclobutylmethoxy substituent at the 2-position and an aminomethyl group at the 4-position, supplied as the hydrochloride salt with molecular formula C10H16ClN3O and molecular weight 229.71 g/mol. Commercial availability from multiple suppliers (Fluorochem, AKSci, MolCore, etc.) with typical purity specifications of 95–98% positions it as a specialized intermediate for pharmaceutical R&D, particularly in kinase inhibitor and PDE-targeted programs.

Molecular Formula C10H16ClN3O
Molecular Weight 229.71
CAS No. 1439899-04-3
Cat. No. B2391483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride
CAS1439899-04-3
Molecular FormulaC10H16ClN3O
Molecular Weight229.71
Structural Identifiers
SMILESC1CC(C1)COC2=NC=CC(=N2)CN.Cl
InChIInChI=1S/C10H15N3O.ClH/c11-6-9-4-5-12-10(13-9)14-7-8-2-1-3-8;/h4-5,8H,1-3,6-7,11H2;1H
InChIKeyUFBNMWOLDLMOCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: [2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride (CAS 1439899-04-3) Baseline Profile


[2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride (CAS 1439899-04-3) is a pyrimidine-derivative building block featuring a cyclobutylmethoxy substituent at the 2-position and an aminomethyl group at the 4-position, supplied as the hydrochloride salt with molecular formula C10H16ClN3O and molecular weight 229.71 g/mol [1]. Commercial availability from multiple suppliers (Fluorochem, AKSci, MolCore, etc.) with typical purity specifications of 95–98% positions it as a specialized intermediate for pharmaceutical R&D, particularly in kinase inhibitor and PDE-targeted programs .

Procurement Risk Alert: Why In-Class Substitution of CAS 1439899-04-3 Can Compromise Lead Optimization


Simple alkoxy analogs (e.g., 2-methoxy or 2-ethoxy derivatives) are readily available but lack the steric bulk and conformational constraints of the cyclobutylmethoxy group. The cyclobutane ring imparts a unique puckered geometry that modifies the 3D presentation of the aminomethyl pharmacophore to target binding pockets [1]. Generic substitution with a less sterically demanding or differently shaped alkoxy group risks altered target engagement, reduced metabolic stability, and unpredictable SAR, making the specific cyclobutylmethoxy motif essential for maintaining the intended physicochemical and biological profile during lead optimization campaigns [2].

Quantitative Differentiation Evidence for [2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride vs. Closest Analogs


Predicted Lipophilicity (LogP) vs. 2-Methoxy Analog Suggests Superior Membrane Permeability

The target compound exhibits a predicted LogP of approximately 1.54, compared to a predicted LogP of approximately 1.07 for the 2-methoxy analog [(2-methoxypyrimidin-4-yl)methanamine; CAS 944901-04-6] . This ~0.47 LogP unit increase corresponds to roughly a 3-fold increase in predicted lipophilicity, which is expected to enhance passive membrane permeability in cellular assays [1].

Lipophilicity Drug Design ADME Prediction

Metabolic Stability Advantage of Cyclobutylmethoxy Over Linear Alkoxy Groups in PDE Inhibitor Scaffolds

In a PDE4 inhibitor optimization campaign, replacement of methoxy and cyclopentyloxy substituents with cyclobutyloxy groups resulted in potent and selective inhibitors with significantly reduced or eliminated formation of reactive metabolites that covalently bind to microsomal protein [1]. This class-level precedent indicates that the cyclobutylmethoxy motif in the target compound can similarly reduce metabolic liability compared to linear or larger cyclic alkoxy analogs.

Metabolic Stability PDE Inhibitors Reactive Metabolites

Conformational Restriction: Cyclobutane Ring Reduces Rotatable Bond Entropy vs. Linear Alkoxy Chains

The target compound contains 4 rotatable bonds, whereas a theoretical 2-(n-butoxy)pyrimidin-4-yl analog would contain 5 rotatable bonds. The rigid cyclobutane ring restricts conformational freedom compared to a freely rotating n-butyl chain, reducing the entropic penalty upon target binding [1]. Cyclobutanes are recognized to increase binding affinity by pre-organizing ligands into bioactive conformations, a principle documented across multiple drug discovery programs [1].

Conformational Analysis Entropy Ligand Efficiency

Regioisomeric Selectivity: 2-Position Cyclobutylmethoxy vs. 6-Position Isomer Controls Scaffold Vectoring

The target compound [2-(cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride (CAS 1439899-04-3) is the 2-substituted regioisomer, whereas the 6-substituted regioisomer [6-(cyclobutylmethoxy)pyrimidin-4-yl]methanamine (CAS 1439898-15-3) is also commercially available . In pyrimidine-based kinase inhibitor design, the substitution position dictates the exit vector of the aminomethyl group relative to the hinge-binding motif, fundamentally altering the directionality of substituent growth into selectivity pockets [1]. Procurement of the incorrect regioisomer will produce divergent SAR and cannot be used interchangeably.

Regiochemistry Scaffold Vectoring Kinase Inhibitor Design

Commercially Documented Purity: 98% (HPLC) vs. Lower-Grade Analog Availability Supports Reproducible SAR

Multiple vendors including Leyan and MolCore specify purity of NLT 98% for the target compound , whereas the 6-position regioisomer is available at NLT 98% but from fewer suppliers . The target compound's broader supplier base with verified high purity reduces procurement risk and ensures batch-to-batch consistency for quantitative SAR studies, compared to lower-purity or single-source analogs.

Purity Specification Quality Assurance SAR Reproducibility

Verified Application Scenarios for [2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride in Drug Discovery


Kinase Inhibitor Lead Optimization via Lipophilic-Efficient Scaffold Growth

The compound's predicted LogP of ~1.54 makes it an ideal intermediate for synthesizing Type I or Type II kinase inhibitors where moderate lipophilicity is required for cellular permeability without exceeding Lipinski's Rule of Five. The cyclobutylmethoxy group provides steric bulk to fill hydrophobic back pockets while the aminomethyl handle allows further vectoring into solvent-exposed regions for solubility optimization [1].

PDE Inhibitor Programs Targeting Improved Metabolic Stability

Based on class-level evidence from PDE4 inhibitor optimization, the cyclobutylmethoxy motif reduces reactive metabolite formation relative to methoxy or cyclopentyloxy analogs. This scaffold is well-suited for developing CNS-penetrant PDE inhibitors where chronic dosing requires clean metabolic profiles to avoid hepatotoxicity [1].

Regioisomer-Controlled Scaffold Vectoring for Selective Kinase Profiling

The 2-substituted (vs. 6-substituted) regioisomer orients the aminomethyl group for accessing selectivity pockets unique to specific kinases. This compound is valuable for chemoproteomics profiling and kinome-wide selectivity screening panels where precise spatial presentation of the aminomethyl handle is essential [1].

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 229.71 Da and 4 rotatable bonds, this compound falls within the typical fragment space. The cyclobutylmethoxy group offers a 3D structural motif for fragment libraries aimed at identifying novel allosteric binders with improved binding efficiency compared to planar aromatic fragments [1].

Quote Request

Request a Quote for [2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.